molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1288937
M. Wt: 162.15 g/mol
InChI Key: SINFYKZXNIJIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067434B2

Procedure details

To a solution of 5-cyano-7-azaindole XXX (50 mg, 0.35 mmol) in ethanol (10 ml), 10% aqueous potassium hydroxide (15 ml) was added. The reaction was heated at 90° C. for two days after which the reaction was allowed to cool to room temperature. The pH was adjusted to 6 with 10% HCl and diluted with ethyl acetate (100 ml). The layers were separated and the aqueous layer was extracted with ethyl acetate (4×, 75 ml). The organic layers were combined and washed once with brine (100 ml) before drying over sodium sulfate. The organic layer was evaporated under reduced pressure to yield the titled product as an off-white solid. (52 mg, M−1, 161.2)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[CH:4]=[C:5]2[C:9](=[N:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#N.Cl.[C:13]([O:16]CC)(=[O:15])[CH3:14]>C(O)C.[OH-].[K+]>[NH:8]1[C:9]2[C:5](=[CH:4][C:14]([C:13]([OH:16])=[O:15])=[CH:11][N:10]=2)[CH:6]=[CH:7]1 |f:4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=NC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×, 75 ml)
WASH
Type
WASH
Details
washed once with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CN=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.